N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt (TOPS)
Description
N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt (TOPS) is a sodium sulfonate derivative of aniline, widely employed as a chromogenic substrate in enzymatic and colorimetric assays. Its chemical structure comprises a toluidine backbone modified with an ethyl group and a sulfopropyl group at the nitrogen atom, enhancing its water solubility and reactivity in redox reactions . TOPS is frequently paired with 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide (H₂O₂) and peroxidase (POD) to form a purple quinone-imine dye with an absorption maximum at 550 nm .
Properties
Molecular Formula |
C12H19NNaO3S |
|---|---|
Molecular Weight |
280.34 g/mol |
InChI |
InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16); |
InChI Key |
CJUNAZVDRMJESS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=CC(=C1)C.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt typically involves the reaction of N-ethyl-3-methylaniline with 1,3-propane sultone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Assays
TOPS has been primarily utilized in enzymatic assays for the determination of various biochemical substances. Its high solubility and stability make it an ideal candidate for use in spectrophotometric methods.
Uric Acid Determination
One significant application of TOPS is in the quantitative determination of uric acid in biological samples such as human serum and urine. The method involves an oxidative coupling reaction with 4-aminoantipyrine (4-AA) in the presence of hydrogen peroxide and peroxidase, resulting in a stable colored dye that can be measured spectrophotometrically.
- Methodology : The assay utilizes three enzymes: uricase, peroxidase, and ascorbate oxidase. The sensitivity of this method is notable, with a limit of detection at and a limit of quantification at for uric acid .
- Performance : The assay demonstrated high precision with a relative standard deviation of at concentrations up to .
Enzymatic Reactions
TOPS serves as a chromogenic substrate in various enzymatic reactions, particularly those involving myeloperoxidase (MPO) activity.
Myeloperoxidase Activity Measurement
Research has shown that TOPS can be employed as a chromogenic substrate for measuring MPO activity in blood samples. This is crucial for assessing inflammatory responses and other pathological conditions.
- Application : In the presence of hydrogen peroxide, TOPS reacts to produce detectable color changes that correlate with MPO activity levels . This method can be conducted in various assay formats, enhancing its versatility in clinical diagnostics.
Spectrophotometric Methods
TOPS has been integrated into novel spectrophotometric methods for detecting hydrogen peroxide and other analytes.
Hydrogen Peroxide Detection
The compound has been identified as an effective hydrogen donor for the enzymatic determination of hydrogen peroxide concentrations.
- Mechanism : In these methods, TOPS participates in redox reactions that facilitate the detection of hydrogen peroxide through colorimetric changes . This application is particularly useful in environmental monitoring and clinical diagnostics.
Case Studies and Research Findings
A number of studies have documented the effectiveness of TOPS in various applications:
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt involves its interaction with specific molecular targets. In enzyme assays, the compound acts as a substrate that undergoes enzymatic conversion, leading to a color change. This color change is then measured to determine enzyme activity . The sulfonate group plays a crucial role in the compound’s solubility and reactivity, facilitating its use in aqueous environments .
Comparison with Similar Compounds
TOPS vs. TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline Sodium Salt Dihydrate)
Key Differences :
- TOPS is preferred in uricase-coupled systems due to its optimal activity at pH 8.5, matching uricase’s working pH . TOOS is used in neutral pH environments (e.g., L-amino acid oxidase assays) .
TOPS vs. MAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline Sodium Salt Monohydrate)
Key Differences :
- MAOS is less commonly used in nanozyme systems compared to TOPS.
TOPS vs. DHBS (3,5-Dichloro-2-hydroxy-benzenesulfonic Acid)
Key Differences :
- DHBS lacks an aniline backbone, relying on its sulfonic acid group for reactivity. Its chlorinated structure enhances electron-withdrawing effects, favoring nitrite detection .
- TOPS offers broader compatibility with peroxidase mimics (e.g., nanozymes) .
Performance Comparison in Research Settings
Sensitivity and Detection Limits
pH Compatibility
Nanozyme Compatibility
- TOPS pairs effectively with peroxidase-like nanocrystalline cobalt selenide, showing 10-fold higher affinity for H₂O₂ than horseradish peroxidase (HRP) .
- TOOS and DHBS are less studied in nanozyme applications.
Commercial Availability and Specifications
Biological Activity
N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt, commonly referred to as TOPS, is a compound that has garnered attention for its unique biological activities. This article synthesizes available research findings on the biological properties of TOPS, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
TOPS is an organic compound characterized by a sulfonate group which enhances its solubility in water and biological fluids. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₅NNaO₃S
- Molecular Weight : 263.30 g/mol
The presence of the sulfonate group contributes to its interaction with biological systems, making it a subject of interest in various biochemical studies.
- Antioxidant Properties : TOPS has been studied for its potential antioxidant effects. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that TOPS may scavenge free radicals and reduce lipid peroxidation in cellular models.
- Enzyme Inhibition : TOPS has shown the ability to inhibit certain enzymes that are involved in metabolic pathways. For instance, studies suggest it may inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones.
- Cell Proliferation and Apoptosis : In vitro studies have indicated that TOPS can influence cell proliferation rates and induce apoptosis in cancer cell lines. This dual action suggests potential therapeutic applications in oncology.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of TOPS using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.
- Cytotoxicity Evaluation : In a cytotoxicity assay against several cancer cell lines (e.g., MCF-7 breast cancer cells), TOPS exhibited dose-dependent cytotoxic effects with IC50 values indicating moderate potency compared to standard chemotherapeutics.
- Enzyme Interaction Studies : Research utilizing molecular docking simulations revealed that TOPS binds effectively to the active sites of cytochrome P450 enzymes, potentially altering their activity profiles.
Data Table: Summary of Biological Activities
Potential Applications
Given its biological activities, TOPS holds promise for various applications:
- Pharmaceutical Development : Its antioxidant and cytotoxic properties make it a candidate for developing new anticancer drugs.
- Biochemical Research : As a tool compound, TOPS can be utilized to study enzyme functions and oxidative stress mechanisms.
- Cosmetic Industry : Due to its antioxidant properties, it may also find applications in skincare formulations aimed at reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
